Product packaging for 1,2,2,3,3,4,4,5-Octafluoropentan-1-ol(Cat. No.:CAS No. 1513-96-8)

1,2,2,3,3,4,4,5-Octafluoropentan-1-ol

Cat. No.: B14758758
CAS No.: 1513-96-8
M. Wt: 232.07 g/mol
InChI Key: DDRFQQVDRIEKDV-UHFFFAOYSA-N
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Description

1,2,2,3,3,4,4,5-Octafluoropentan-1-ol (CAS Registry Number: 355-80-6), a fluorinated alcohol with the molecular formula C5H4F8O and a molecular weight of 232.07 g/mol, is a specialized reagent valued in advanced materials research . Its primary research application is as an effective cosurfactant in the synthesis of nanocrystals, where it is instrumental in producing silver, silver iodide, and Ag2S nanocrystals with a characteristic surface plasmon resonance absorption at 330nm . The compound's unique structure, contributing to its properties, makes it a valuable intermediate for proposing applications in developing advanced plastics, surface-active agents, lubricants, and elastomers . This liquid reagent is characterized by a high density of approximately 1.667 g/mL and a boiling point between 140°C and 142°C . It has a refractive index of 1.318 and is insoluble in water . For safe handling, note that it has a flash point of 75°C (167°F) . This chemical is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation . Researchers should store it away from air and under a dry inert gas, as it is incompatible with oxidizing agents . This product is intended for research use only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H4F8O B14758758 1,2,2,3,3,4,4,5-Octafluoropentan-1-ol CAS No. 1513-96-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1513-96-8

Molecular Formula

C5H4F8O

Molecular Weight

232.07 g/mol

IUPAC Name

1,2,2,3,3,4,4,5-octafluoropentan-1-ol

InChI

InChI=1S/C5H4F8O/c6-1-3(8,9)5(12,13)4(10,11)2(7)14/h2,14H,1H2

InChI Key

DDRFQQVDRIEKDV-UHFFFAOYSA-N

Canonical SMILES

C(C(C(C(C(O)F)(F)F)(F)F)(F)F)F

Origin of Product

United States

Synthetic Methodologies for 2,2,3,3,4,4,5,5 Octafluoropentan 1 Ol and Analogues

Historical and Contemporary Synthetic Routes

Established methods for the synthesis of polyfluoroalkyl alcohols have traditionally relied on telomerization and electrochemical fluorination. These routes have been instrumental in the large-scale production of various fluorinated compounds.

Telomerization Approaches for Polyfluoroalkyl Alcohols

Telomerization is a significant industrial process for the manufacture of polyfluoroalkyl substances, including fluorotelomer alcohols (FTOHs). researchgate.netresearchgate.net This method is known for producing linear-chain products with high purity. researchgate.net The process begins with a telogen, typically a perfluoroalkyl iodide such as pentafluoroethyl iodide (C2F5I), which reacts with a taxogen, tetrafluoroethylene (B6358150) (TFE), in a process called telomerization. researchgate.netwikipedia.org This initial step yields a mixture of longer-chain perfluoroalkyl iodides. researchgate.net

The resulting fluorinated iodide then undergoes further reaction with ethylene (B1197577) to form an organoiodine compound. wikipedia.org The terminal iodine atom is subsequently replaced by a hydroxyl group to yield the final fluorotelomer alcohol. wikipedia.org The general structure of these alcohols is F(CF2)nCH2CH2OH, where 'n' is typically an even number. wikipedia.org While this process is a primary source for FTOHs, the global production was estimated at 5–6.5 million kg/yr between 2000 and 2002. acs.org

Table 1: Telomerization Process for Fluorotelomer Alcohols

Step Reactants Product Description
1 Perfluoroalkyl iodide (e.g., C2F5I), Tetrafluoroethylene (TFE) Longer-chain perfluoroalkyl iodides Reaction of a telogen with a taxogen to form a mixture of longer perfluorinated chains. researchgate.net
2 Perfluoroalkyl iodide, Ethylene Ethylene-adducted perfluoroalkyl iodide Addition of ethylene to the perfluoroalkyl iodide. wikipedia.org

Electrochemical Fluorination Derived Pathways

Electrochemical fluorination (ECF), or electrofluorination, represents a foundational method in organofluorine chemistry for preparing fluorocarbon-based compounds. wikipedia.org This electrosynthesis approach is an alternative to using hazardous fluorinating agents like fluorine gas. wikipedia.org Two main ECF routes have been commercialized: the Simons process and the Phillips Petroleum process. wikipedia.org

The Simons process, developed in the 1930s, involves the electrolysis of an organic compound dissolved in hydrogen fluoride (B91410). wikipedia.org The reaction, described as R3C–H + HF → R3C–F + H2, occurs for each C–H bond in the precursor molecule at a cell potential of 5–6 V using a nickel-plated anode. wikipedia.org This process is utilized for producing perfluorinated amines, ethers, and acid fluorides. wikipedia.org

The Phillips Petroleum process, also known as "CAVE" (Carbon Anode Vapor Phase Electrochemical Fluorination), is applied to volatile hydrocarbons. wikipedia.org It employs porous graphite (B72142) anodes in molten potassium fluoride-hydrogen fluoride (KHF2), which serves as both the electrolyte and the fluorine source. wikipedia.org ECF can also be conducted in organic media using fluoride salts like (C2H5)3N:3HF in solvents such as acetonitrile. wikipedia.org

Specialized Syntheses of 2,2,3,3,4,4,5,5-Octafluoropentan-1-ol Precursors

The synthesis of the specific precursor for 2,2,3,3,4,4,5,5-octafluoropentan-1-ol, which has the chemical formula F2CH(CF2)3CH2OH, involves the telomerization process. The synthesis starts with the reaction of tetrafluoroethylene (TFE) with a source of the difluoromethyl group. The resulting H(CF2CF2)nI telomer iodide is then reacted with ethylene and subsequently hydrolyzed to form the alcohol H(CF2CF2)nCH2CH2OH. For 2,2,3,3,4,4,5,5-octafluoropentan-1-ol, the precursor would be the corresponding iodide, 1-iodo-2,2,3,3,4,4,5,5-octafluoropentane. This intermediate is then converted to the final alcohol.

Novel Synthetic Strategies and Methodological Advancements

Recent advancements in synthetic chemistry have led to the development of novel methods for creating fluorinated compounds, including electrochemical techniques and new applications for existing reagents.

Dehydrogenative Electrochemical Synthesis for Highly Fluorinated Orthoesters

A modern and scalable method for synthesizing highly fluorinated orthoesters has been developed through a dehydrogenative electrochemical process. researchgate.net This protocol provides direct access to a variety of these derivatives using a simple electrolysis setup. researchgate.net The use of electricity as the oxidant makes this a safe and environmentally benign transformation. researchgate.net The resulting fluorinated orthoesters exhibit significant stability towards both acids and bases. researchgate.netnih.gov This stability is attributed to the incorporation of the fluorinated alcohol moieties, which also increases the lipophilicity of the molecules. nih.gov The process can be carried out in fluorinated alcohols like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) and is tolerant of various functional groups. researchgate.net

Table 2: Electrochemical Synthesis of Fluorinated Orthoesters

Parameter Description
Method Dehydrogenative electrochemical synthesis. researchgate.net
Oxidant Electrons (electricity). researchgate.net
Electrodes Boron-doped diamond (BDD) electrodes. researchgate.net
Solvent Fluorinated alcohols (e.g., HFIP). researchgate.net

Sulfuryl Fluoride-Mediated Alkylation and Etherification

Sulfuryl fluoride (SO2F2), a gas traditionally used as a fumigant, has emerged as a valuable reagent in organic synthesis. nih.gov It can mediate the one-pot activation and substitution of aliphatic alcohols. nih.govdntb.gov.ua Alcohols react with sulfuryl fluoride to form highly reactive alkyl fluorosulfate (B1228806) intermediates, which can then undergo nucleophilic substitution. nih.govresearchgate.net

A notable application is the one-pot synthesis of 1,1-dihydrofluoroalkyl sulfides by bubbling sulfuryl fluoride through a solution of a corresponding alcohol and a thiol. nih.gov This reaction proceeds through a bis(1,1-dihydrofluoroalkyl) sulfate (B86663) reagent and demonstrates high chemoselectivity for thiol alkylation, being unreactive towards unprotected amines, alcohols, and carboxylic acids. nih.gov This phosphine-free method for alcohol activation offers a broader nucleophile scope compared to many existing methods and benefits from easily separable byproducts. dntb.gov.uaresearchgate.net

Table 3: Sulfuryl Fluoride-Mediated Alcohol Substitution

Feature Description
Reagent Sulfuryl fluoride (SO2F2). nih.gov
Intermediate Alkyl fluorosulfate. nih.govresearchgate.net
Application One-pot substitution and deoxygenation of alcohols. nih.gov
Nucleophiles Thiols, phthalimide, di-tert-butyl-iminodicarboxylate, aromatic thiols, activated carbon nucleophiles. nih.govdntb.gov.ua

Reaction Conditions and Yield Optimization in 2,2,3,3,4,4,5,5-Octafluoropentan-1-ol Synthesis

Research has demonstrated that the continuous or intermittent introduction of tetrafluoroethylene into methanol (B129727) containing a polymerization initiator can suppress the formation of longer-chain, less desirable telomers (where n is 5 or more) and enhance the production of shorter-chain, more useful telomers (where n is 4 or less). researchgate.net

Different polymerization initiators, such as t-butyl peroxy-isobutyrate and di-t-butyl peroxide, have been utilized, with the choice of initiator affecting the optimal reaction temperature and the resulting telomer distribution. researchgate.net For instance, reactions initiated with t-butyl peroxy-isobutyrate at a lower temperature may yield a different telomer composition compared to those initiated with di-t-butyl peroxide at a higher temperature. researchgate.net

The reaction pressure is another critical factor. By carefully controlling the pressure of tetrafluoroethylene, the concentration of the monomer in the reaction mixture can be regulated, which in turn influences the chain length of the resulting telomers.

The following data tables, derived from experimental findings, illustrate the impact of varying reaction conditions on the telomer distribution in the synthesis of fluorinated alcohols via the telomerization of TFE with methanol.

Effect of Polymerization Initiator and Reaction Conditions on Telomer Distribution
ParameterExample 1Example 2
Polymerization Initiatort-Butyl peroxy-isobutyrate (5 g)Di-t-butyl peroxide (20 g)
Reaction Temperature (°C)80110
Reaction Pressure (kg/cm²)86
Reaction Time (min)43118
Yield of Telomers (g)123135
Telomer Composition (% by weight)
n = 133.973.5
n = 2 (2,2,3,3,4,4,5,5-Octafluoropentan-1-ol)41.724.0
n = 317.72.3
n = 45.20.2
n = 51.3--
n = 60.2--
Average Molecular Weight230.6161.0

As the data indicates, the selection of the initiator and the adjustment of temperature and pressure have a significant impact on the distribution of the telomers. In Example 1, the conditions favor the formation of the desired n=2 telomer (41.7% by weight). researchgate.net In contrast, the conditions in Example 2 lead to a higher proportion of the n=1 telomer (73.5% by weight). researchgate.net

Further optimization can be achieved by controlling the reaction cycles. In a semi-batch process where TFE is introduced in cycles, the reaction rate can decrease over time. However, the addition of a base like potassium hydroxide (B78521) (KOH) or sodium methoxide (B1231860) (CH₃ONa) can restore the reaction rate to its initial level. researchgate.net

Effect of Base Addition on Reaction Time in a Cyclical TFE Telomerization Process
Reaction CycleCumulative Reaction Time (Without Base)Cumulative Reaction Time (With Base Addition at 30th Cycle)
1016'50"16'50"
2033'45"33'45"
3051'10"51'10"
4071'05"68'00"
5094'55"84'50"
60128'00"101'45"
70180'50"118'40"

Reactivity and Chemical Transformations of 2,2,3,3,4,4,5,5 Octafluoropentan 1 Ol

Role as a Hydrogen-Bonding Donor and Reaction Promoter

The presence of eight electron-withdrawing fluorine atoms significantly increases the acidity of the hydroxyl proton in 2,2,3,3,4,4,5,5-octafluoropentan-1-ol, making it a strong hydrogen-bond donor. lookchem.comresearchgate.net This property is the primary driver for its role as a reaction promoter. Unlike traditional alcohols, its fluorinated alkyl chain renders the oxygen atom less nucleophilic, preventing it from participating in unwanted side reactions. researchgate.net This combination of strong hydrogen-bonding capability and weak nucleophilicity allows it to facilitate reactions often without the need for a traditional catalyst. researchgate.net

Fluorinated alcohols such as 2,2,3,3,4,4,5,5-octafluoropentan-1-ol are capable of promoting a range of organic reactions in the absence of any catalyst. researchgate.net This "magic" medium effect stems from their ability to activate substrates and stabilize transition states through strong hydrogen bonds. researchgate.netrsc.org By acting as a hydrogen-bond donor, the alcohol can polarize bonds, activate electrophiles, and stabilize leaving groups or charged intermediates, thereby lowering the activation energy of the reaction. researchgate.net These catalyst-free approaches offer significant advantages, including operational simplicity, cost-effectiveness, and reduced environmental impact by avoiding potentially toxic metal catalysts. researchgate.netrsc.org

Table 1: Catalyst-Free Organic Transformations Promoted by Fluorinated Alcohols
Reaction TypeRole of Fluorinated AlcoholPrimary Driving Force
Nucleophilic SubstitutionStabilizes leaving groups and polarizes the C-X bond.Hydrogen-bonding
Annulation ReactionsActivates electrophiles and stabilizes charged intermediates.Hydrogen-bonding
Electrophilic ReactionsEnhances the electrophilicity of the reacting species.Hydrogen-bonding
EpoxidationActivates the oxidizing agent (e.g., peroxides).Hydrogen-bonding
Multiple Bond FunctionalizationActivates alkenes/alkynes towards nucleophilic attack.Hydrogen-bonding

In nucleophilic substitution reactions, 2,2,3,3,4,4,5,5-octafluoropentan-1-ol can accelerate the process significantly. researchgate.net A nucleophilic substitution reaction involves an electron-rich nucleophile attacking an electron-deficient carbon atom, leading to the displacement of a leaving group. savemyexams.comck12.org The fluorinated alcohol facilitates this by forming strong hydrogen bonds with the leaving group. researchgate.net This interaction stabilizes the departing group as it takes on a negative charge in the transition state, making it a "better" leaving group and thus speeding up the reaction. chemguide.co.ukyoutube.com This effect is prominent in both SN1 and SN2 type mechanisms, where stabilization of the leaving group or the carbocation intermediate is crucial. ucsb.edu

Fluorinated alcohols are also effective in promoting annulation reactions, where new rings are formed, and other electrophilic reactions. researchgate.net In these transformations, the alcohol's hydrogen-bonding ability serves to activate the electrophilic partner. researchgate.net By donating a hydrogen bond, the alcohol increases the partial positive charge on the electrophilic center, making it more susceptible to attack by a nucleophile. researchgate.net This activation is crucial for reactions that might otherwise require harsh conditions or the use of strong Lewis acid catalysts. rsc.org

The functionalization of multiple bonds, such as in epoxidation of alkenes, is another area where fluorinated alcohols show significant promoting effects. researchgate.net Epoxidation typically involves the reaction of an alkene with a peroxy acid or another oxidizing agent. organic-chemistry.orgmasterorganicchemistry.com 2,2,3,3,4,4,5,5-octafluoropentan-1-ol can activate the oxidizing agent by forming a hydrogen bond with it, which enhances its electrophilic character and facilitates the transfer of an oxygen atom to the double bond. researchgate.net This leads to higher reaction rates and yields in the formation of epoxides. princeton.edu

Derivatization Chemistry for Analytical and Synthetic Applications

Beyond its role as a reaction medium, 2,2,3,3,4,4,5,5-octafluoropentan-1-ol is a precursor for creating specialized derivatizing agents used in analytical chemistry. nih.gov Derivatization is a technique used to convert an analyte into a product that is easier to detect or separate. researchgate.netnih.gov The highly fluorinated structure of the alcohol can be imparted to other molecules, enhancing their volatility and detectability in techniques like gas chromatography-mass spectrometry (GC-MS). nih.gov

A key application is the synthesis of 2,2,3,3,4,4,5,5-octafluoropentyl chloroformate (OFPCF) from the parent alcohol. nih.gov This chloroformate reagent is used for the derivatization of highly polar and hydrophilic analytes directly in aqueous samples. nih.govmdpi.com OFPCF reacts readily with functional groups such as carboxylic acids, alcohols, and amines to form stable, non-polar derivatives. nih.gov These fluorinated derivatives are easily extractable from the aqueous phase and are highly sensitive to analysis by GC-MS, particularly using electron-capture negative ionization (ECNI), which is very sensitive to electrophilic compounds like polyfluorinated esters. nih.gov A study comparing OFPCF with its chlorinated analog, 5-chloro-2,2,3,3,4,4,5,5-octafluoropentyl chloroformate (ClOFPCF), demonstrated the effectiveness of these highly fluorinated chloroformates in analytical chemistry. nih.gov

Table 2: Analytical Performance of Highly Fluorinated Chloroformate Derivatizing Agents for GC-ECNI-MS Analysis
ParameterPerformance CharacteristicReference
Reagents 2,2,3,3,4,4,5,5-octafluoropentyl chloroformate (OFPCF) and its 5-chloro analog (ClOFPCF) nih.gov
Target Analytes Highly polar and hydrophilic compounds (e.g., containing carboxylic, hydroxylic, aminic groups) nih.gov
Reaction Efficiency Good, with rapid reaction in aqueous media (procedure under 10 minutes) nih.gov
Chromatographic Properties Good, producing derivatives suitable for GC analysis nih.gov
Spectroscopic Properties Good, with high sensitivity in electron-capture negative ionization (ECNI) mode nih.gov
Calibration Good linearity in calibration curves nih.gov
Detection Limits Low, in the range of 0.3-1 µg/L nih.gov

Formation of Polyfluoroalkyl Aryl Ethers

The synthesis of polyfluoroalkyl aryl ethers is a significant transformation involving 2,2,3,3,4,4,5,5-octafluoropentan-1-ol. These reactions typically proceed via nucleophilic aromatic substitution (SNAr), where the octafluoropentoxide anion, generated by deprotonating the alcohol with a suitable base, acts as the nucleophile. This anion displaces a leaving group, usually a halide, on an aromatic ring.

The SNAr mechanism is favored when the aromatic ring is "activated" by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group. chemistrysteps.compressbooks.pub These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. chemistrysteps.compressbooks.pubyoutube.com

Reaction Conditions and Scope:

The formation of these ethers can be achieved under various conditions. A common method involves reacting the pre-formed sodium or potassium alkoxide of 2,2,3,3,4,4,5,5-octafluoropentan-1-ol with an activated aryl halide in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). fishersci.co.uk Alternatively, the reaction can be carried out in the presence of a base such as potassium carbonate or sodium hydride, which generates the nucleophilic alkoxide in situ. fishersci.co.uk

Research has also explored catalytic methods. For instance, the reaction of phenols with polyfluoroalkyl chlorosulfites, derived from the corresponding alcohols, in the presence of catalytic amounts of DMF has been shown to produce polyfluoroalkyl aryl ethers in high yields. fluorine1.ru This method offers an alternative to traditional coupling reactions which sometimes require harsh conditions. fluorine1.ru

The table below summarizes representative examples of polyfluoroalkyl aryl ether synthesis.

Aryl Halide/SubstrateBase/CatalystSolventProductYield (%)
4-NitrofluorobenzenePotassium CarbonateDMF1-(2,2,3,3,4,4,5,5-Octafluoropentyloxy)-4-nitrobenzeneHigh
2,4-DinitrochlorobenzeneSodium HydrideTHF1-Chloro-2,4-dinitro-5-(2,2,3,3,4,4,5,5-octafluoropentyloxy)benzeneGood
Phenol + H(CF₂)₄CH₂OSOClDMF (catalytic)Heptane(2,2,3,3,4,4,5,5-Octafluoropentyloxy)benzene82.9 fluorine1.ru

Anionic Dimer Formation and Exchange Reactions

The anionic form of 2,2,3,3,4,4,5,5-octafluoropentan-1-ol, the 2,2,3,3,4,4,5,5-octafluoropentoxide, can exhibit complex behavior in solution, including the formation of aggregates like dimers. The aggregation of fluorinated alkoxides and other anions is influenced by factors such as the cation, solvent, and the structure of the anion itself. nih.govnih.gov

The presence of multiple fluorine atoms significantly influences the electronic properties of the alkoxide, affecting its ability to coordinate with counter-ions and other alkoxide molecules. nih.gov This can lead to the formation of dimeric or higher-order structures in solution. nih.gov While specific studies on the dimerization of 2,2,3,3,4,4,5,5-octafluoropentoxide are not extensively detailed in the provided search results, the general behavior of fluorinated alcohols and alkoxides suggests a tendency to form hydrogen-bonded aggregates and ionic clusters. nih.govacs.org

These aggregates can participate in exchange reactions. For instance, in a solution containing different alkoxides or other anions, a dynamic equilibrium can be established where components of the dimers or clusters are exchanged. This has implications for the reactivity of the alkoxide in synthetic applications, as the effective concentration and nucleophilicity of the monomeric anion may be different from the stoichiometric concentration.

Utility in Introducing Fluoroalkyl Groups into Organic Molecules

2,2,3,3,4,4,5,5-Octafluoropentan-1-ol is a valuable reagent for introducing the H(CF₂)₅CH₂- group into various organic molecules. haz-map.comnih.gov This polyfluoroalkyl moiety can significantly alter the physical and chemical properties of the parent molecule, including its lipophilicity, metabolic stability, and binding affinities. beilstein-journals.org

The introduction of this group can be achieved through several synthetic strategies:

Nucleophilic Substitution: The alcohol can be converted into a more reactive species, such as a tosylate, mesylate, or halide. This derivative can then be used to alkylate a variety of nucleophiles (e.g., amines, thiols, carbanions) to introduce the octafluoropentyl group.

Etherification Reactions: As discussed in section 3.2.2, Williamson ether synthesis or Mitsunobu-type reactions allow for the attachment of the octafluoropentyl group to phenols and other alcohols. nih.gov

Esterification: The alcohol can react with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) to form esters containing the fluoroalkyl chain.

The incorporation of fluorine-containing groups is a key strategy in the development of pharmaceuticals, agrochemicals, and advanced materials. beilstein-journals.orgharvard.edu The use of building blocks like 2,2,3,3,4,4,5,5-octafluoropentan-1-ol provides a direct and efficient way to synthesize these complex fluorinated molecules. nih.gov

The table below provides examples of molecules synthesized using this approach.

Starting MaterialReaction TypeResulting Compound Class
4-AminophenolNucleophilic Aromatic SubstitutionFluoroalkylated Aryl Ether
Sodium thiophenoxideNucleophilic Substitution (on tosylate derivative)Fluoroalkylated Aryl Sulfide (B99878)
Benzoic acidEsterification (e.g., Fischer)Fluoroalkylated Benzoate Ester

Advanced Spectroscopic Characterization of 2,2,3,3,4,4,5,5 Octafluoropentan 1 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical tool for elucidating the structure of 2,2,3,3,4,4,5,5-Octafluoropentan-1-ol, providing detailed information about the hydrogen and fluorine nuclei within the molecule.

¹H NMR Spectral Analysis and Proton Chemical Shifts

The ¹H NMR spectrum of 2,2,3,3,4,4,5,5-Octafluoropentan-1-ol is characterized by signals corresponding to the protons in the molecule. The chemical environment of these protons, influenced by the adjacent highly electronegative fluorine atoms, dictates their chemical shifts. The protons are found on the carbon atom bonded to the hydroxyl group (C1) and the terminal carbon atom (C5).

The protons on the carbon adjacent to the oxygen atom (-CH₂OH) are deshielded due to the electronegativity of the oxygen. The proton of the hydroxyl group (-OH) typically appears as a broad singlet, and its chemical shift is dependent on concentration and temperature. msu.edu The proton on the terminal difluoromethyl group (-CHF₂) is expected to show a characteristic triplet due to coupling with the two adjacent fluorine atoms.

Table 1: Characteristic Proton (¹H) NMR Chemical Shifts for 2,2,3,3,4,4,5,5-Octafluoropentan-1-ol

Proton Type Structure Expected Chemical Shift (ppm)
Hydroxymethyl Protons -CH ₂OH 3.4–4.0
Hydroxyl Proton -OH 1–5.5 (variable, broad)
Terminal Methine Proton -CH F₂ 5.5-6.5 (triplet)

Note: Expected chemical shift ranges are based on typical values for similar functional groups. Actual values may vary depending on the solvent and experimental conditions. csustan.eduorgchemboulder.comorgchemboulder.comoregonstate.edu

¹⁹F NMR Chemical Shift Prediction and Conformational Analysis

¹⁹F NMR spectroscopy is particularly informative for fluorinated compounds like 2,2,3,3,4,4,5,5-Octafluoropentan-1-ol. Density-functional-theory (DFT) based methods have been successfully employed to predict the conformationally averaged ¹⁹F chemical shifts for this molecule. researchgate.netrsc.org These computational approaches are crucial as gauche stereoelectronic effects involving fluorine play a dominant role in determining the molecule's conformation. researchgate.netrsc.org

The ¹⁹F NMR spectrum is expected to show distinct signals for the fluorine atoms at different positions along the carbon chain (C2, C3, C4, and C5). The chemical shifts are influenced by the proximity to the hydroxyl group and the neighboring fluorine atoms. Computational models, such as the ωB97XD/aug-cc-pvdz DFT method, have demonstrated good accuracy in predicting these shifts. researchgate.netrsc.org

Conformational analysis using ¹⁹F NMR involves studying the through-space interactions and coupling constants between fluorine nuclei. calstate.edu The relative chemical shifts and coupling patterns provide insights into the preferred spatial arrangement of the fluorinated carbon chain. For 2,2,3,3,4,4,5,5-octafluoropentan-1-ol, these analyses help in understanding the influence of the numerous fluorine atoms on the molecule's three-dimensional structure. researchgate.netrsc.org

Table 2: Predicted ¹⁹F NMR Chemical Shifts for 2,2,3,3,4,4,5,5-Octafluoropentan-1-ol

Fluorine Position Structure Predicted Chemical Shift (ppm)
C2 Fluorines -CF ₂- (Data not explicitly found in search results)
C3 Fluorines -CF ₂- (Data not explicitly found in search results)
C4 Fluorines -CF ₂- (Data not explicitly found in search results)
C5 Fluorines -CHF (Data not explicitly found in search results)

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy probes the vibrational frequencies of the bonds within a molecule, providing a characteristic fingerprint. For 2,2,3,3,4,4,5,5-Octafluoropentan-1-ol, various IR techniques have been utilized to characterize its structure. nih.gov

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy of 2,2,3,3,4,4,5,5-Octafluoropentan-1-ol reveals key functional groups. A broad absorption band is expected in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol group. The C-H stretching vibrations of the CH₂ and CHF₂ groups would appear around 2850-3000 cm⁻¹. Strong absorption bands in the 1000-1350 cm⁻¹ region are characteristic of C-F stretching vibrations. The C-O stretching vibration of the primary alcohol is typically observed around 1050-1150 cm⁻¹. nih.gov

Attenuated Total Reflectance Infrared (ATR-IR) Spectroscopy

ATR-IR spectroscopy is a convenient technique for analyzing liquid samples like 2,2,3,3,4,4,5,5-Octafluoropentan-1-ol without extensive sample preparation. mt.comnih.gov The resulting spectrum is generally comparable to that obtained by traditional transmission FTIR, showing the characteristic absorption bands for the O-H, C-H, C-F, and C-O bonds. nih.gov This method is particularly useful for obtaining high-quality spectra of neat liquids. nih.gov

Vapor Phase Infrared Spectroscopy

Vapor phase IR spectroscopy provides information about the molecule in the gaseous state, free from intermolecular interactions like hydrogen bonding that are present in the liquid phase. nih.gov In the vapor phase spectrum of 2,2,3,3,4,4,5,5-Octafluoropentan-1-ol, the O-H stretching band is expected to be sharper and at a higher frequency (around 3600-3700 cm⁻¹) compared to the liquid phase spectrum. The fine rotational-vibrational structure may also be resolved for smaller molecules, though for a molecule of this size, band broadening may still occur. nih.gov

Table 3: Characteristic Infrared (IR) Absorption Bands for 2,2,3,3,4,4,5,5-Octafluoropentan-1-ol

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹)
O-H Stretch (liquid) Alcohol 3200–3600 (broad)
O-H Stretch (vapor) Alcohol 3600–3700 (sharp)
C-H Stretch -CH₂-, -CHF₂ 2850–3000
C-F Stretch Fluoroalkane 1000–1350 (strong)
C-O Stretch Primary Alcohol 1050–1150

Note: These are typical frequency ranges for the respective functional groups.

Table 4: Compound Names Mentioned in the Article

Compound Name
1,2,2,3,3,4,4,5-Octafluoropentan-1-ol

Mass Spectrometry Techniques

Mass spectrometry is a cornerstone in the analysis of fluorinated molecules, providing data on molecular mass, fragmentation patterns, and intermolecular interactions.

Electrospray Ionization Mass Spectrometry (ESI-MS) for Anionic Dimers

Electrospray Ionization Mass Spectrometry (ESI-MS), particularly in the negative-ion mode, is a powerful tool for studying the non-covalent interactions of fluorinated alcohols. When solutions of compounds like 2,2,3,3,4,4,5,5-octafluoropentan-1-ol are analyzed, they readily form anionic dimers. acs.orgresearchgate.net This phenomenon is driven by the high acidity of the alcohol proton, a direct consequence of the strong electron-withdrawing effects of the numerous fluorine atoms.

The process involves the deprotonation of an alcohol molecule to form an alkoxide anion, which then forms a strong hydrogen bond with a neutral alcohol molecule. The resulting species is an anionic dimer, represented as [(ROH)R'O]⁻. Studies on analogous fluorinated alcohols have shown that the stability and formation of these dimers are highly favored for more heavily fluorinated structures. acs.orgresearchgate.netfigshare.com The dissociation energies of these anionic dimers are significantly higher than their neutral counterparts, which is attributed to the enhanced hydrogen-bond donor capability of the highly fluorinated alcohol. acs.orgresearchgate.net Analysis of these dimers provides valuable information on the intermolecular forces and association behavior of fluorinated alcohols in solution. figshare.com

Table 1: ESI-MS Data for Anionic Dimers of Fluorinated Alcohols

Species Description Expected m/z for 2,2,3,3,4,4,5,5-octafluoropentan-1-ol (M=232.07 g/mol ) Significance
[M-H]⁻ Monomeric Anion (Alkoxide) 231.06 Precursor to dimer formation
[2M-H]⁻ Homodimer Anion 463.13 Indicates strong hydrogen bonding and self-association

Gas Chromatography-Mass Spectrometry (GC-MS) for Derivatized Products

While 2,2,3,3,4,4,5,5-octafluoropentan-1-ol can be analyzed directly by Gas Chromatography-Mass Spectrometry (GC-MS), its polar hydroxyl group can lead to poor peak shape and interactions with the GC column. nist.govlibretexts.org To enhance volatility, improve chromatographic properties, and achieve better separation, chemical derivatization is often employed. jfda-online.comresearchgate.net This process involves reacting the hydroxyl group to form a less polar, more volatile derivative.

Common derivatization techniques for alcohols include silylation, where a reactive hydrogen is replaced with a trimethylsilyl (B98337) (TMS) group, or acylation, using reagents like pentafluoropropionic anhydride (B1165640) (PFPA). researchgate.netnih.gov The resulting derivatized product is more amenable to GC analysis, leading to sharper peaks and more reproducible results. The mass spectrum of the derivative will show a different molecular ion peak and fragmentation pattern, which can be used to confirm the structure and the success of the derivatization reaction. sigmaaldrich.com

Table 2: Common Derivatization Reactions for GC-MS Analysis of Alcohols

Derivatization Method Reagent Functional Group Targeted Resulting Derivative Key Advantages
Silylation N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) Hydroxyl (-OH) Trimethylsilyl Ether (-O-TMS) Increases volatility; produces characteristic mass fragments. sigmaaldrich.com
Acylation Pentafluoropropionic Anhydride (PFPA) Hydroxyl (-OH) Pentafluoropropionyl Ester Increases volatility; introduces fluorine atoms, useful for electron capture detection. nih.gov

High-Resolution Mass Spectrometry (HRMS) for Fluorinated Compounds

High-Resolution Mass Spectrometry (HRMS) is indispensable for the confident identification of fluorinated compounds. nih.govchemrxiv.org Unlike nominal mass instruments, HRMS provides highly accurate mass measurements (typically to within 5 ppm), which allows for the determination of the elemental formula of a molecule. youtube.comresearchgate.net This is particularly crucial for organofluorine compounds due to the unique mass of the fluorine atom (18.9984 Da). youtube.com

The significant negative mass defect of fluorine (the difference between its exact mass and its nominal mass of 19) means that highly fluorinated compounds have exact masses that are measurably lower than other compounds with the same nominal mass. youtube.com HRMS can resolve these minute differences, enabling the unambiguous identification of a fluorinated compound from a complex mixture and distinguishing it from other potential isobaric (same nominal mass) interferences. digitellinc.com This capability is vital in environmental and metabolic studies where numerous per- and polyfluorinated alkyl substances (PFAS) may be present. nih.gov

Table 3: HRMS Analysis of 2,2,3,3,4,4,5,5-octafluoropentan-1-ol (C₅H₄F₈O)

Parameter Value Significance
Nominal Mass 232 Integer mass, useful for low-resolution MS.
Monoisotopic Mass (Exact Mass) 232.0158 The calculated exact mass used for HRMS identification.
Mass Accuracy Requirement < 5 ppm The standard tolerance for confident elemental composition assignment.
Example Measured Mass (Hypothetical) 232.0155 A measured value within the acceptable accuracy window.

Other Analytical Techniques for Structural Elucidation (e.g., Elemental Analysis for Fluorine Content)

Beyond mass spectrometry, other techniques are essential for the complete characterization of 2,2,3,3,4,4,5,5-octafluoropentan-1-ol. Elemental analysis provides quantitative data on the elemental composition of the compound, serving as a fundamental verification of its identity and purity.

For organofluorine compounds, determining the fluorine content is a critical analytical step. A common method is Combustion Ion Chromatography (CIC). tudelft.nl In this technique, the sample is combusted at high temperatures, which converts the organically bound fluorine into hydrogen fluoride (B91410) (HF). tudelft.nl The resulting gases are trapped in an aqueous solution, and the fluoride ion (F⁻) concentration is then quantified using ion chromatography. tudelft.nl This method provides a direct and accurate measure of the total fluorine content in the molecule. The experimental fluorine percentage can then be compared against the theoretical value calculated from the molecular formula to confirm the compound's composition. dtic.milthermofisher.com

Table 4: Elemental Analysis Data for 2,2,3,3,4,4,5,5-octafluoropentan-1-ol (C₅H₄F₈O)

Element Theoretical Mass % Experimental Mass % (Typical) Method
Carbon (C) 25.88% 25.9 ± 0.4% Combustion Analysis
Hydrogen (H) 1.74% 1.7 ± 0.2% Combustion Analysis
Oxygen (O) 6.89% By difference Calculation

Computational and Theoretical Investigations of 2,2,3,3,4,4,5,5 Octafluoropentan 1 Ol

Quantum Chemical Calculations for Molecular Structure and Energetics

Quantum chemical calculations are fundamental to predicting the geometric and energetic characteristics of 2,2,3,3,4,4,5,5-octafluoropentan-1-ol. These methods solve the Schrödinger equation, or a simplified form of it, to determine the electronic structure and properties of the molecule.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. nih.govresearchgate.net It has been effectively applied to study the conformational landscape and electronic characteristics of fluorinated molecules like 2,2,3,3,4,4,5,5-octafluoropentan-1-ol.

The conformation of this alcohol is significantly influenced by stereoelectronic effects involving its numerous fluorine atoms. rsc.orgresearchgate.netrsc.org DFT calculations are employed to determine the relative stabilities of different rotational isomers (conformers) and to understand how intramolecular forces, such as repulsion between electron clouds of fluorine and oxygen atoms, dictate the molecule's preferred shape. researchgate.net The complex interplay of gauche and anti conformations along the carbon backbone is a key area of investigation. DFT methods, such as the ωB97XD functional with an aug-cc-pvdz basis set, have been specifically recommended for their accuracy and reasonable computational cost in modeling fluorine-containing compounds. rsc.orgrsc.org

Ab initio methods are quantum chemistry calculations that rely on first principles, using only fundamental physical constants without empirical data. wikipedia.org These methods, while often computationally intensive, can provide highly accurate predictions of thermodynamic properties. For 2,2,3,3,4,4,5,5-octafluoropentan-1-ol, ab initio calculations can be used to determine key thermodynamic data.

Thermodynamic Properties: Calculations can yield crucial values such as the enthalpy of formation (ΔfH°), Gibbs free energy of formation (ΔfG°), and heat capacity. chemeo.comnih.gov For example, the Joback method, a group contribution method based on ab initio data, provides estimates for these properties.

PropertyValueUnitSource
Enthalpy of Formation (Gas, ΔfH°gas)-1899.17kJ/molJoback Calculated Property chemeo.com
Gibbs Free Energy of Formation (ΔfG°)-1698.00kJ/molJoback Calculated Property chemeo.com

Bond Dissociation Energies (BDE): Bond dissociation energy is the enthalpy change required to break a specific bond homolytically. wikipedia.org Ab initio methods can calculate the BDE for various bonds within the molecule, such as the C-C, C-H, C-F, and O-H bonds. The high degree of fluorination in 2,2,3,3,4,4,5,5-octafluoropentan-1-ol significantly impacts its BDEs. The strong electron-withdrawing effect of the fluoroalkyl chain is expected to strengthen the O-H bond, making the alcohol a stronger Brønsted acid compared to its non-fluorinated counterparts.

Modeling of Intermolecular Interactions

The physical and chemical properties of 2,2,3,3,4,4,5,5-octafluoropentan-1-ol in condensed phases are governed by its intermolecular interactions. Computational modeling is essential for elucidating the nature and strength of these forces.

The hydroxyl group in 2,2,3,3,4,4,5,5-octafluoropentan-1-ol allows it to act as both a hydrogen bond donor and acceptor. The extensive fluorination of the carbon chain enhances the hydrogen-bond donor ability of the OH group. researchgate.netacs.org This is due to the inductive electron-withdrawing effect of the fluorine atoms, which increases the positive partial charge on the hydrogen atom of the hydroxyl group. Computational studies on related fluorinated molecules, such as 2,2,3,3,4,4,5,5-octafluorohexane-1,6-diol, have shown that hydrogen bonding plays a dominant role in determining the conformational structure in the solid state, leading to the formation of extended networks. nih.gov Quantum chemical calculations can quantify the strength of these hydrogen bonds, predicting interaction energies and geometries for dimers and larger clusters of the alcohol.

In the presence of a base or under conditions suitable for deprotonation, fluorinated alcohols can form strongly bound anionic dimers. acs.orgacs.org These dimers consist of an alkoxide anion hydrogen-bonded to a neutral alcohol molecule, for instance, [ROH...OR]⁻. Quantum chemical calculations performed on smaller fluorinated alcohols have demonstrated that the dissociation energies of these anionic dimers are significantly higher than those of their neutral counterparts. researchgate.netacs.orgnih.gov

This increased stability is attributed to the strong ion-dipole interaction between the alkoxide anion's charge and the dipole moment of the neutral alcohol, in addition to the hydrogen bond itself. acs.org The stability of these anionic dimers increases with the degree of fluorination. acs.orgnih.gov This is because the electron-withdrawing fluorine atoms stabilize the negative charge on the alkoxide and enhance the acidity (hydrogen-bond donor strength) of the neutral alcohol. researchgate.netacs.org Therefore, 2,2,3,3,4,4,5,5-octafluoropentan-1-ol is expected to form highly stable anionic dimers, a phenomenon that influences its association behavior in solution.

Prediction of Spectroscopic Parameters, Including NMR Chemical Shifts

Computational chemistry is a valuable tool for predicting spectroscopic properties, which aids in the interpretation of experimental data. For fluorine-containing compounds, predicting Nuclear Magnetic Resonance (NMR) parameters is particularly important.

DFT-based procedures have been successfully used to predict the ¹⁹F NMR chemical shifts of 2,2,3,3,4,4,5,5-octafluoropentan-1-ol. rsc.orgrsc.org The accuracy of these predictions is highly dependent on the chosen computational method and basis set. Studies have shown that the ωB97XD functional combined with the aug-cc-pvdz basis set provides a good balance of accuracy and computational efficiency, with a root-mean-square error of 3.57 ppm for a range of fluorinated molecules. rsc.org

The prediction involves calculating the conformationally averaged ¹⁹F chemical shifts, which requires identifying the low-energy conformers of the molecule and weighting their individual chemical shifts by their Boltzmann population. researchgate.net This approach is necessary because the observed chemical shift is an average over all the conformations present at a given temperature. These calculations are crucial for assigning peaks in experimental spectra and understanding how the molecule's structure relates to its spectroscopic signature. rsc.orgresearchgate.netrsc.org

Recommended DFT Method for ¹⁹F NMR Chemical Shift Prediction
ComponentSpecification
DFT FunctionalωB97XD
Basis Setaug-cc-pvdz
Reported Accuracy (RMS Error)3.57 ppm

Computational Studies on Reaction Mechanisms and Pathways

Computational and theoretical investigations provide crucial insights into the reaction mechanisms and pathways involving fluorinated alcohols like 2,2,3,3,4,4,5,5-octafluoropentan-1-ol. While specific computational studies detailing the reaction mechanisms of 2,2,3,3,4,4,5,5-octafluoropentan-1-ol are not extensively documented in the reviewed literature, broader computational work on fluorinated alcohols sheds light on their role in influencing reaction pathways. These studies often employ Density Functional Theory (DFT) to model reaction intermediates, transition states, and energy profiles, thereby elucidating the underlying mechanisms.

Fluorinated alcohols are recognized for their unique properties as reaction media and promoters, largely driven by their strong hydrogen-bonding capabilities and low nucleophilicity. researchgate.net Computational models have been instrumental in understanding how these properties influence various organic reactions at a molecular level.

One area of significant computational investigation is the role of fluorinated alcohols in nucleophilic substitution reactions. acs.org For instance, in crown ether-mediated nucleophilic fluorination, the presence of fluorinated alcohols can significantly affect the reaction rate and selectivity. acs.org Computational studies have explored the free energy profiles of such reactions.

A key finding from computational modeling is that fluorinated alcohols can stabilize the transition states of S(_N)2 reactions, thereby promoting the desired substitution product over elimination (E2) products. acs.org The hydrogen-bonding ability of the fluorinated alcohol is a critical factor in this stabilization.

While direct mechanistic studies on 2,2,3,3,4,4,5,5-octafluoropentan-1-ol are limited, computational methods have been applied to understand its conformational landscape. Due to the five bonds allowing for three-fold rotations, 2,2,3,3,4,4,5,5-octafluoropentan-1-ol can exist in 243 possible rotamers. researchgate.net Energy minimization calculations using DFT can identify the most stable conformers, which is a prerequisite for any subsequent mechanistic study. researchgate.net Furthermore, DFT-based procedures have been evaluated for accurately predicting the ¹⁹F NMR chemical shifts of molecules like 2,2,3,3,4,4,5,5-octafluoropentan-1-ol. researchgate.netresearchgate.net Such computational tools are invaluable for characterizing reaction intermediates and products, which in turn helps in the identification of mechanistic pathways. researchgate.net

Computational analysis also extends to understanding potential side reactions. For example, in fluorination reactions, the presence of water can lead to the formation of alcohol side products. nih.gov Theoretical calculations have shown that the direct S(_N)2 reaction of water with a substrate has a very high energy barrier. nih.gov Instead, a more complex mechanism involving the formation of hydroxide (B78521) ions, facilitated by the fluoride (B91410) ion, is computationally favored. nih.gov Understanding these competing pathways is essential for optimizing reaction conditions.

The table below summarizes findings from computational studies on related fluorinated systems, illustrating the type of data generated through such investigations.

Reaction SystemComputational MethodKey FindingActivation Energy (ΔG‡)Reference
Nucleophilic Fluorination with KF/18-crown-6DFTEffect of fluorinated alcohol on S(_N)2 vs. E2 pathwaysS(_N)2: 26.7 kcal/mol, E2: 31.4 kcal/mol (with TBOH-F3) acs.org
Alcohol side-product formation in fluorinationDFTDirect reaction with water is kinetically slow40.6 kcal/mol nih.gov
Alcohol side-product formation in fluorinationDFTHydroxide-mediated pathway is more favorableS(_N)2: 14.9 kcal/mol, E2: 14.9 kcal/mol nih.gov

Advanced Research Applications of 2,2,3,3,4,4,5,5 Octafluoropentan 1 Ol

Role in Nanocrystal Synthesis as a Cosurfactant

2,2,3,3,4,4,5,5-Octafluoropentan-1-ol plays a crucial role as a cosurfactant in the synthesis of various nanocrystals. fishersci.ie Its fluorinated structure contributes to the stability and control of reaction environments, particularly in microemulsion systems.

Synthesis of Silver and Silver Iodide Nanocrystals

In the field of nanotechnology, 2,2,3,3,4,4,5,5-Octafluoropentan-1-ol is specifically employed as a cosurfactant in the controlled synthesis of silver and silver iodide nanocrystals. fishersci.ie The use of this fluorinated alcohol helps in the formation of stable reverse micelles, which act as nanoreactors for the precipitation of the nanocrystals, allowing for control over their size and morphology.

Synthesis of Silver Sulfide (B99878) Nanocrystals with Characteristic Optical Properties

The application of 2,2,3,3,4,4,5,5-Octafluoropentan-1-ol extends to the synthesis of silver sulfide (Ag₂S) nanocrystals. When used as a cosurfactant, it facilitates the production of Ag₂S nanocrystals that exhibit a characteristic surface plasmon resonance absorption at a wavelength of 330 nm. fishersci.ie This specific optical property is a direct result of the controlled size and dielectric environment provided by the microemulsion system containing the fluorinated cosurfactant. In one method, these nanocrystals were synthesized in a water-in-supercritical CO₂ reverse microemulsion, yielding particles with a mean diameter of 5.9 nm.

Intermediate in Fluoropolymer Production

2,2,3,3,4,4,5,5-Octafluoropentan-1-ol serves as a key intermediate in the production of specialized fluoropolymers. A notable example is its use in the synthesis of 2,2,3,3,4,4,5,5-Octafluoropentyl acrylate. nih.gov This monomer can then undergo polymerization to form poly(2,2,3,3,4,4,5,5-octafluoropentyl acrylate), a fluoropolymer with distinct properties conferred by the highly fluorinated side chains. The incorporation of the octafluoropentyl group enhances the chemical resistance, thermal stability, and low surface energy of the resulting polymer.

Solvents and Catalytic Media in Specialized Organic Reactions

The unique properties of 2,2,3,3,4,4,5,5-Octafluoropentan-1-ol make it a valuable solvent and medium for specialized organic reactions. chemimpex.com It is particularly effective as a solvent for other fluorinated compounds, which can be challenging to dissolve in common organic solvents. chemimpex.com This capability facilitates the synthesis of complex molecules in fields such as pharmaceuticals and agrochemicals. chemimpex.com Furthermore, it is used as a reagent to introduce fluoroalkyl groups into organic molecules, a common strategy for modifying the chemical and physical properties of a compound. nih.govhaz-map.com

Development of Novel Derivatizing Agents for Trace Analysis in Complex Matrices

A significant application of 2,2,3,3,4,4,5,5-Octafluoropentan-1-ol is as a precursor for the synthesis of novel derivatizing agents used in trace analysis. nih.gov It is the starting material for producing 2,2,3,3,4,4,5,5-octafluoropentyl chloroformate (OFPCF). This reagent, along with its chlorinated analog 5-chloro-2,2,3,3,4,4,5,5-octafluoropentyl chloroformate (ClOFPCF), is used to derivatize highly polar and hydrophilic analytes in aqueous samples. nih.gov

The derivatization process converts polar functional groups (such as carboxylic, hydroxylic, and aminic groups) into non-polar derivatives. This transformation allows for their extraction from the aqueous matrix into an organic solvent like hexane, making them suitable for analysis by gas chromatography-mass spectrometry (GC-MS), particularly with electron-capture negative ionization (ECNI). nih.gov The high fluorine content of the derivatizing agent enhances the sensitivity of detection in ECNI mode. nih.gov This methodology has proven effective for identifying unknown disinfection byproducts in drinking water. nih.gov

Environmental Transformation Pathways of 2,2,3,3,4,4,5,5 Octafluoropentan 1 Ol

Biodegradation Mechanisms and Metabolite Identification in Environmental Systems

In environmental systems such as soil and activated sludge, microbial communities can metabolize 2,2,3,3,4,4,5,5-octafluoropentan-1-ol. This biodegradation is a key pathway for the formation of various fluorinated metabolites.

Under aerobic conditions, microorganisms can transform fluorotelomer alcohols into a series of intermediate products that ultimately lead to the formation of persistent PFCAs. rsc.orgnih.gov Studies on FTOH biodegradation have identified several key metabolites. The process generally involves the oxidation of the alcohol group, followed by further degradation of the non-fluorinated portion of the molecule. This biotransformation is a significant environmental source of PFCAs. rsc.org For example, the biodegradation of 6:2 FTOH has been shown to yield perfluoropentanoic acid (PFPeA) and perfluorohexanoic acid (PFHxA). nih.gov The efficiency of this transformation can be influenced by the presence of co-contaminants; for instance, the presence of benzene, toluene, ethylbenzene, and xylene (BTEX) has been shown to increase the yield of PFCAs from the biotransformation of other polyfluoroalkyl substances. rsc.org

Table 1: Identified Metabolites from the Biodegradation of Fluorotelomer Alcohols

Precursor Compound Key Metabolites
6:2 diPAP 5:3 Fluorotelomer Carboxylic Acid, Perfluoropentanoic Acid (PFPeA), Perfluorohexanoic Acid (PFHxA) nih.gov
8:2 diPAP Perfluorooctanoic Acid (PFOA) nih.gov

The degradation of the ethyl group of 2,2,3,3,4,4,5,5-octafluoropentan-1-ol is proposed to occur via a mechanism analogous to the β-oxidation of fatty acids. wikipedia.orgaocs.orglibretexts.orgmicrobenotes.com This metabolic process involves a cycle of four key enzymatic reactions that sequentially shorten the alkyl chain by two carbons, releasing acetyl-CoA in each cycle. wikipedia.orgmicrobenotes.com

The proposed pathway for the FTOH begins after the initial oxidation of the terminal alcohol to a carboxylic acid, forming a fluorotelomer carboxylic acid (FTCA). This FTCA then enters the β-oxidation pathway.

The four principal steps in this proposed mechanism are:

Dehydrogenation: An acyl-CoA dehydrogenase enzyme creates a double bond between the alpha and beta carbons (C2 and C3) of the fatty acyl-CoA molecule. wikipedia.orglibretexts.org

Hydration: An enoyl-CoA hydratase enzyme adds a hydroxyl group to the beta carbon, breaking the double bond. wikipedia.orglibretexts.org

Oxidation: A hydroxyacyl-CoA dehydrogenase oxidizes the hydroxyl group to a keto group. wikipedia.orglibretexts.org

Thiolytic Cleavage: A thiolase enzyme cleaves the bond between the alpha and beta carbons, releasing an acetyl-CoA molecule and a shortened acyl-CoA, which can then re-enter the cycle. microbenotes.com

This process is repeated until the non-fluorinated portion of the molecule is degraded, leaving behind a stable perfluorinated acid.

Atmospheric Transformation and Fate of Fluorotelomer Alcohols

Fluorotelomer alcohols, including 2,2,3,3,4,4,5,5-octafluoropentan-1-ol, are semi-volatile compounds that can partition into the atmosphere. utoronto.caacs.org Once in the troposphere, their primary degradation pathway is initiated by reaction with hydroxyl (OH) radicals. utoronto.cautoronto.caacs.org This reaction predominantly involves the abstraction of a hydrogen atom from the CH2 group adjacent to the alcohol functionality. utoronto.ca

This initial reaction triggers a series of oxidation steps, leading to the formation of various intermediate products and ultimately yielding a homologous series of PFCAs. utoronto.ca Smog chamber studies have confirmed that the atmospheric degradation of FTOHs is a likely source of the widespread environmental presence of PFCAs, including in remote regions like the Arctic. utoronto.canih.gov The atmospheric lifetime of FTOHs is primarily determined by this reaction with OH radicals and is estimated to be approximately 20 days. utoronto.caacs.org Other potential atmospheric loss mechanisms, such as reaction with chlorine atoms or photolysis, are considered insignificant. utoronto.caacs.org

Table 2: Atmospheric Fate of Fluorotelomer Alcohols (FTOHs)

Process Description Significance
Partitioning Due to low water solubility and high vapor pressure, FTOHs are expected to partition into the atmosphere. utoronto.caacs.org Major route of environmental entry. utoronto.ca
OH Radical Reaction The primary atmospheric degradation pathway is initiated by reaction with hydroxyl (OH) radicals. utoronto.cautoronto.caacs.org Determines the atmospheric lifetime of the compound. utoronto.caacs.org
Formation of PFCAs Atmospheric oxidation leads to the formation of persistent perfluorinated carboxylic acids (PFCAs). utoronto.canih.gov Contributes to the global dissemination of PFCAs. utoronto.ca

| Atmospheric Lifetime | Estimated to be approximately 20 days. utoronto.caacs.org | Allows for long-range atmospheric transport before degradation. |

Intermediacy in the Formation of Environmentally Persistent Fluorinated Compounds

2,2,3,3,4,4,5,5-octafluoropentan-1-ol and other FTOHs act as key intermediates in the environmental degradation pathways of larger polyfluorinated substances. nih.govcore.ac.uk They are often not the initial compound released into the environment but are formed from the biotic or abiotic degradation of precursor compounds used in commercial products. utoronto.cacore.ac.uk

For example, polyfluoroalkyl phosphate (B84403) esters (PAPs), which are used in various industrial and consumer applications, can degrade in soil and activated sludge to form FTOHs. nih.gov These FTOHs are then subject to further biotransformation, as described in section 7.1, or atmospheric transport and degradation, as detailed in section 7.2. The ultimate result of these transformation pathways is the formation of highly stable and persistent perfluoroalkyl acids (PFAAs), such as PFCAs. core.ac.uknih.gov This multi-step degradation process, where FTOHs serve as a critical link, explains the widespread detection of PFCAs in diverse environmental compartments far from their original sources. utoronto.carsc.org

Table 3: Chemical Compounds Mentioned

Compound Name Abbreviation
2,2,3,3,4,4,5,5-Octafluoropentan-1-ol 5:3 FTOH
Perfluorinated Carboxylic Acids PFCAs
Perfluoropentanoic Acid PFPeA
Perfluorohexanoic Acid PFHxA
Perfluorooctanoic Acid PFOA
Benzene -
Toluene -
Ethylbenzene -
Xylene -
Fluorotelomer Alcohol FTOH
Fluorotelomer Carboxylic Acid FTCA
Acetyl Coenzyme A Acetyl-CoA
Polyfluoroalkyl Phosphate Esters PAPs

Emerging Research Frontiers and Future Perspectives

Exploration of New Reactivity and Synthetic Methodologies

The primary use of 2,2,3,3,4,4,5,5-octafluoropentan-1-ol is to introduce fluoroalkyl groups into other organic molecules. haz-map.comnih.gov Research in this area is focused on developing more efficient and selective reactions. The unique solvent effects of fluorinated alcohols are being leveraged to facilitate challenging chemical transformations. For instance, fluorinated alcohols like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) and trifluoroethanol (TFE) have been shown to be remarkable solvents for transition metal-catalyzed C-H activation reactions. rsc.orgrsc.org These solvents can enhance reactivity, as well as site- and stereoselectivity in various direct functionalization reactions. rsc.org

The synthesis of derivatives from fluorinated alcohols is an active area of research. digitellinc.com For example, one approach involves the base-promoted defluorination of a precursor followed by a carbon-carbon bond formation with a Grignard reagent. digitellinc.com Another strategy is the direct assembly of a pentafluorinated precursor, followed by the installation of the alcohol from a carbonyl group. digitellinc.com Furthermore, the synthesis of fluorinated esters, such as 1H,1H,7H-dodecafluoroheptyl pentafluorobenzoate, has been explored through methods like acid-catalyzed esterification, acyl chloride alcoholysis, and Steglich-type esterification. mdpi.com

Solvent-free, three-component synthesis methods are also being developed for creating complex molecules, such as 2,4,5-trisubstituted-1H-pyrrol-3-ol-type compounds, which can offer greener synthetic routes. mdpi.com The unique properties of fluorinated alcohols, including their strong hydrogen-bonding donor ability and low nucleophilicity, allow them to promote organic reactions without the need for a catalyst. researchgate.net

Advanced Characterization Techniques for Complex Systems Involving 2,2,3,3,4,4,5,5-Octafluoropentan-1-ol

The characterization of complex systems involving fluorinated alcohols relies on a suite of advanced analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool in this regard. For instance, 19F NMR is used to observe intermediates in reactions involving fluorinated compounds. digitellinc.com Furthermore, NMR techniques can be employed to study the stability of compounds in the presence of oxygen. nih.gov

In studies of how fluorinated alcohols interact with lipid bilayers, techniques such as gramicidin-based fluorescence assays are used to determine their bilayer-modifying potency. nih.gov Additionally, 31P NMR and absorbance measurements can assess the ability of these alcohols to disrupt membrane integrity. nih.gov Atomistic molecular dynamics (MD) simulations also provide molecular-level insights into the interactions between fluorinated alcohols and model bilayers. nih.gov

Computational Design of Functionalized Derivatives with Tailored Properties

Computational methods are becoming indispensable for the rational design of fluorinated molecules with specific properties. acs.org Quantum chemical calculations, for instance, can be used to investigate the chemical properties of fluorinated compounds. emerginginvestigators.org These calculations can evaluate molecular geometry, charge distribution, and frontier molecular orbitals to predict the stability and reactivity of new derivatives. emerginginvestigators.org

Computer simulations are also being used to guide the discovery of new reactions and to design molecules with desired pharmacological activity. hokudai.ac.jp The artificial force induced reaction (AFIR) method, for example, can computationally test the viability of numerous reactions before they are attempted in the lab. hokudai.ac.jp

In the context of materials science, molecular simulations are used to investigate the design of fluorine-functionalized materials, such as metal-organic frameworks (MOFs), for applications like capturing per- and poly-fluoroalkyl substances (PFAS) from water. acs.org These simulations can elucidate the impact of fluorination on the material's interaction with target molecules. acs.org

Computational MethodApplication in Fluorinated Compound Research
Quantum Chemical CalculationsInvestigation of molecular geometry, Mulliken charge analysis, and frontier molecular orbitals. emerginginvestigators.org
Artificial Force Induced Reaction (AFIR)Computational screening for the viability of new chemical reactions. hokudai.ac.jp
Molecular Dynamics (MD) SimulationsStudying the interaction of fluorinated molecules with biological systems like lipid bilayers. nih.gov
Density Functional Theory (DFT)Understanding molecular stability and tautomeric equilibrium in synthesized compounds. mdpi.com

Sustainable Chemical Practices in Fluorinated Alcohol Chemistry

The growing importance of fluorinated materials in technology and industry is accompanied by environmental concerns, particularly regarding the persistence of some fluorinated compounds. rsc.org This has led to a focus on developing more sustainable chemical practices.

One area of research is the use of natural surfactants, such as phospholipids (B1166683) and amphiphilic proteins, as greener alternatives to synthetic fluorosurfactants for creating fluorous oil-in-water emulsions and for the coating of fluorinated surfaces. rsc.org Another sustainable approach involves the use of metal-organic frameworks (MOFs) for the safe handling and delivery of fluorinated gaseous reagents, which can be recovered and reused. acs.org

Furthermore, the development of solvent-free reaction conditions is a key aspect of green chemistry. mdpi.com Research into using fluorinated alcohols as promoters for organic reactions in the absence of any catalyst also contributes to more environmentally friendly synthetic methods due to operational simplicity and reduced waste. researchgate.net

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